3-(3-FLUOROPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]decane family, characterized by a spirocyclic core with nitrogen atoms at positions 1, 4, and 6. Its structure includes a 3-fluorophenyl group at position 3 and a (2-fluorophenyl)methyl substituent at position 7.
Properties
IUPAC Name |
3-(3-fluorophenyl)-8-[(2-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2N3O/c21-16-6-3-5-14(12-16)18-19(26)24-20(23-18)8-10-25(11-9-20)13-15-4-1-2-7-17(15)22/h1-7,12H,8-11,13H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTHYCJYRTYPZPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)CC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-FLUOROPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of fluorine atoms: Fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor can be employed to introduce fluorine atoms into the benzyl and phenyl groups.
Final assembly: The final step involves coupling the fluorinated intermediates to form the desired spirocyclic compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(3-FLUOROPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzyl and phenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
3-(3-FLUOROPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving spirocyclic compounds.
Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-FLUOROPHENYL)-8-[(2-FLUOROPHENYL)METHYL]-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE would depend on its specific biological target. Generally, spirocyclic compounds can interact with enzymes, receptors, or other proteins, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzyl Group
- BG01758: 8-[(2-Chloro-6-fluorophenyl)methyl]-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one Key Difference: Replaces the 2-fluorophenylmethyl group with a 2-chloro-6-fluorophenylmethyl substituent. Impact: The chloro group increases molecular weight (389.83 g/mol vs.
Positional Isomerism of Chlorine on the Aromatic Ring
- G610-0373 : 3-(4-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- G610-0374 : 3-(3-Chlorophenyl)-8-[(3-fluorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
- Key Difference : Chlorine at the para (G610-0373) vs. meta (G610-0374) position on the phenyl ring.
- Impact : Para-substitution may enhance steric hindrance or electronic effects, influencing receptor interactions. Both compounds share the same molecular weight (371.84 g/mol), suggesting similar solubility profiles .
Sulfur-Containing Analog
- (8-Ethyl-2-phenyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl)-(3-fluorophenyl)methanone Key Difference: Incorporation of a sulfanylidene (C=S) group and an ethyl substituent. Impact: The sulfur atom increases molecular weight (395.5 g/mol) and may alter hydrogen-bonding capacity.
Bace1 Inhibitors
- 4zpg: 8-Benzyl-4-(cyclohexylamino)-1-(3-fluorophenyl)-7-methyl-1,3,8-triazaspiro[4.5]dec-3-en-2-one Key Feature: Cyclohexylamino and benzyl groups enhance hydrophobic interactions with Bace1. Comparison: The target compound lacks these substituents but retains the 3-fluorophenyl group, suggesting a shared pharmacophore for enzyme inhibition .
Antitumor Agents
- 2-Aminopyrimidine Derivatives: Triazaspiro[4.5]decan-3-one scaffolds paired with triazolopiperazine groups exhibit antitumor activity. Comparison: The fluorinated aromatic rings in the target compound may improve selectivity for cancer-related kinases compared to non-fluorinated analogs .
Molecular Properties
| Compound | Molecular Weight (g/mol) | LogP* | Topological Polar Surface Area (Ų) |
|---|---|---|---|
| Target Compound | ~371.84 | ~3.2 | ~68 |
| BG01758 | 389.83 | ~3.8 | ~68 |
| G610-0373/G610-0374 | 371.84 | ~3.1 | ~68 |
| Sulfanylidene Analog | 395.5 | ~3.9 | ~68 |
*Estimated using XLogP3 .
Biological Activity
The compound 3-(3-Fluorophenyl)-8-[(2-Fluorophenyl)methyl]-1,4,8-triazaspiror[4.5]dec-3-en-2-one , commonly referred to as a triazaspiro compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 376.347 g/mol. The compound features a complex spirocyclic structure that contributes to its unique biological properties.
Biological Activity Overview
The biological activity of this compound has been primarily investigated for its antipsychotic and analgesic properties. Various studies have indicated that modifications in the phenyl moieties significantly influence the pharmacological profile.
Antipsychotic Activity
Research indicates that related compounds within the triazaspiro class exhibit antipsychotic effects. For instance, a study highlighted that certain derivatives showed efficacy in behavioral tests predictive of antipsychotic activity while minimizing neurological side effects. Specifically, the compound's structure allows for selective receptor binding, which is crucial in reducing adverse effects commonly associated with antipsychotics such as catalepsy .
Structure-Activity Relationship (SAR)
The SAR studies reveal that:
- Substituents on the 1-phenyl moiety : Alterations here can enhance or diminish the antipsychotic efficacy.
- N-3 nitrogen atom modifications : These changes tend to be more tolerable without significantly impacting activity .
Pharmacological Studies and Case Reports
Several studies have assessed the pharmacological properties of triazaspiro compounds:
- Study on Behavioral Pharmacology :
- Analgesic Properties :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
